molecular formula C14H23N3O2 B2841545 [[2-(3-Methyl-1-adamantyl)acetyl]amino]urea CAS No. 200630-74-6

[[2-(3-Methyl-1-adamantyl)acetyl]amino]urea

Cat. No.: B2841545
CAS No.: 200630-74-6
M. Wt: 265.357
InChI Key: RNBJDQOQTVXXTF-UHFFFAOYSA-N
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Description

[[2-(3-Methyl-1-adamantyl)acetyl]amino]urea is a synthetic organic compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[2-(3-Methyl-1-adamantyl)acetyl]amino]urea typically involves the reaction of 3-methyl-1-adamantylamine with an appropriate acylating agent, followed by the introduction of a urea moiety. One common synthetic route is as follows:

    Acylation: 3-Methyl-1-adamantylamine is reacted with an acyl chloride, such as acetyl chloride, in the presence of a base like triethylamine to form the corresponding acylated intermediate.

    Urea Formation: The acylated intermediate is then treated with an isocyanate, such as phenyl isocyanate, to introduce the urea group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[[2-(3-Methyl-1-adamantyl)acetyl]amino]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

[[2-(3-Methyl-1-adamantyl)acetyl]amino]urea has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of antiviral, antibacterial, and anticancer drugs.

    Materials Science: Due to its rigid structure, the compound is explored for use in the synthesis of advanced materials, such as polymers and nanomaterials, with enhanced mechanical properties.

    Biological Studies: The compound is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of [[2-(3-Methyl-1-adamantyl)acetyl]amino]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and influencing various biochemical pathways. For example, in medicinal applications, the compound may inhibit the activity of viral enzymes, preventing viral replication.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantanamine: Another adamantane derivative with similar structural features but different functional groups.

    1,3-Dehydroadamantane: A compound with a similar adamantane core but different chemical properties due to the presence of double bonds.

    2-(2-Butene)-adamantane: An unsaturated adamantane derivative with distinct reactivity.

Uniqueness

[[2-(3-Methyl-1-adamantyl)acetyl]amino]urea is unique due to the presence of both the adamantane core and the urea functional group. This combination imparts specific chemical and biological properties that are not observed in other adamantane derivatives. The compound’s stability, rigidity, and potential for diverse chemical modifications make it a valuable candidate for various applications in research and industry.

Properties

IUPAC Name

[[2-(3-methyl-1-adamantyl)acetyl]amino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-13-3-9-2-10(4-13)6-14(5-9,8-13)7-11(18)16-17-12(15)19/h9-10H,2-8H2,1H3,(H,16,18)(H3,15,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBJDQOQTVXXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)CC(C3)(C2)CC(=O)NNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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